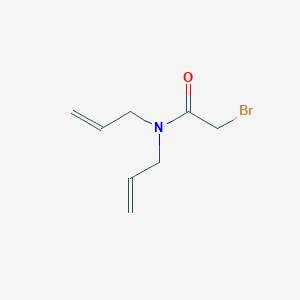

N,N-Diallyl-2-bromoacetamide

Descripción general

Descripción

N,N-Diallyl-2-bromoacetamide is a chemical compound with the molecular formula C8H12BrNO . It is used in various research applications .

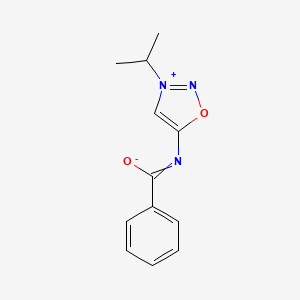

Molecular Structure Analysis

The molecular structure of N,N-Diallyl-2-bromoacetamide is represented by the InChI code: 1S/C8H12BrNO/c1-3-5-10(6-4-2)8(11)7-9/h3-4H,1-2,5-7H2 .Physical And Chemical Properties Analysis

N,N-Diallyl-2-bromoacetamide has a molecular weight of 218.09 . It is recommended to be stored at ambient temperature .Aplicaciones Científicas De Investigación

Material Science

Application Summary

“N,N-Diallyl-2-bromoacetamide” is used in the synthesis of novel photopolymerisable hole-transport layers . These layers are based on triazatruxenes incorporating six non-conjugated dienes as photo cross-linkable end-groups attached to flexible, aliphatic spacers .

Methods of Application

The hole-transport layers are fabricated using a combination of solution-deposition, spin-coating, and initiator-free photochemical cross-linking of these photopolymerisable triazatruxenes . The synthesis involves simple one-step substitution reactions .

Results or Outcomes

Hole-only test devices exhibit almost identical current density vs. voltage profiles before and after cross-linking . This suggests that these photopolymerisable triazatruxenes represent a promising new class of hole-transport layer for plastic electronic devices .

Theoretical Chemistry

Application Summary

“N,N-Diallyl-2-bromoacetamide” has been studied in the field of theoretical chemistry, specifically in the context of radical polymerization . The cyclization and competing reactions for growing radical chains based on N- and C-diallyl monomers of new structural types have been investigated .

Methods of Application

The study of these reactions was carried out using density functional theory with B3LYP/6-311G (d) computations . The probability of homopolymerization is the highest in C-diallyl monomers .

Results or Outcomes

In neutral N-diallyl monomers, the reaction of intramolecular hydrogen abstraction proceeds more easily, whereas in the case of guanidinium salt, the availability of a charged guanidinium fragment leads to high efficiency of cyclopolymerization . These results are in good agreement with experimental data on the polymerization of N- and C-diallyl monomers of new structural types .

Organic Synthesis

Application Summary

“N,N-Diallyl-2-bromoacetamide” has been used in the synthesis of highly reactive, liquid diacrylamides . The highest possible level of intramolecular synergism was found for low viscous N,N’-diacryloyl-N,N’-diallyl-1,4-but-2-enediamine .

Methods of Application

The synthesis involves the synergistic combination of optimally arranged functional groups .

Results or Outcomes

The resulting diacrylamides are highly reactive and have potential applications in various fields .

Safety And Hazards

Propiedades

IUPAC Name |

2-bromo-N,N-bis(prop-2-enyl)acetamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H12BrNO/c1-3-5-10(6-4-2)8(11)7-9/h3-4H,1-2,5-7H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LUQJYRFAMLETNH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C=CCN(CC=C)C(=O)CBr | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H12BrNO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30569897 | |

| Record name | 2-Bromo-N,N-di(prop-2-en-1-yl)acetamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30569897 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

218.09 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N,N-Diallyl-2-bromoacetamide | |

CAS RN |

60277-03-4 | |

| Record name | 2-Bromo-N,N-di(prop-2-en-1-yl)acetamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30569897 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

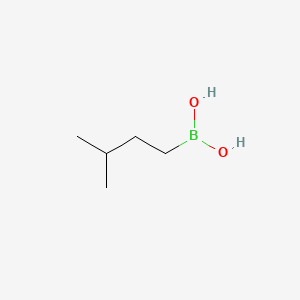

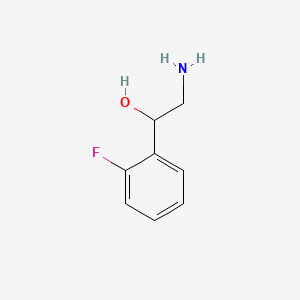

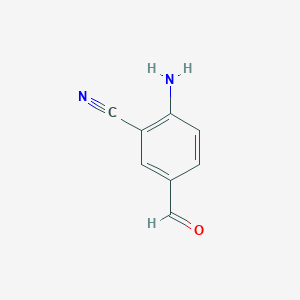

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Citations

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.